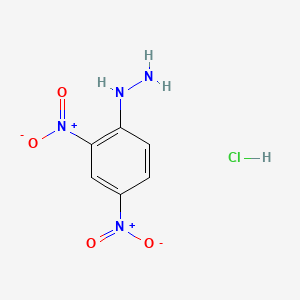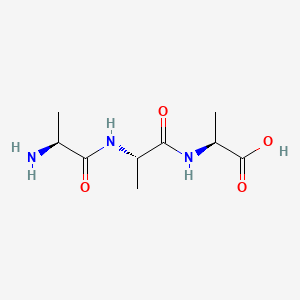![molecular formula C13H8FNO3S B1336935 4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde CAS No. 952182-59-1](/img/structure/B1336935.png)
4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde is an organic compound with the molecular formula C₁₃H₈FNO₃S and a molecular weight of 277.28 g/mol. It is a specialty product used primarily in proteomics research. The compound features a fluorophenyl group, a sulfanyl linkage, and a nitrobenzenecarbaldehyde moiety, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde typically involves the following steps:
Nitration: The starting material, 4-fluorothiophenol, undergoes nitration to introduce the nitro group. This reaction is usually carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures.
Formylation: The nitrated product is then subjected to formylation using a Vilsmeier-Haack reaction, which involves the use of dimethylformamide and phosphorus oxychloride to introduce the formyl group at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and scalability.
化学反应分析
Types of Reactions
4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Oxidation: Potassium permanganate, sulfuric acid.
Substitution: Sodium methoxide, methanol.
Major Products Formed
Reduction: 4-[(4-Fluorophenyl)sulfanyl]-3-aminobenzenecarbaldehyde.
Oxidation: 4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzoic acid.
Substitution: 4-[(4-Methoxyphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde.
科学研究应用
4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and protein modifications.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde involves its interaction with specific molecular targets. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfanyl linkage and fluorophenyl group contribute to its binding affinity and specificity towards certain enzymes and receptors .
相似化合物的比较
Similar Compounds
- 4-[(4-Fluorophenyl)thio]-3-nitrobenzaldehyde.
- 4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzoic acid.
- 4-[(4-Methoxyphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde .
Uniqueness
4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a formyl group allows for diverse chemical transformations, making it a valuable intermediate in synthetic chemistry.
属性
IUPAC Name |
4-(4-fluorophenyl)sulfanyl-3-nitrobenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO3S/c14-10-2-4-11(5-3-10)19-13-6-1-9(8-16)7-12(13)15(17)18/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBNPZDYTKFNLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SC2=C(C=C(C=C2)C=O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
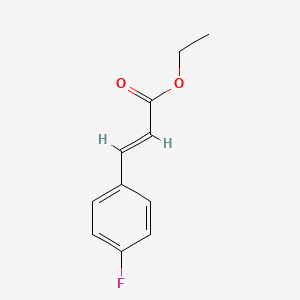
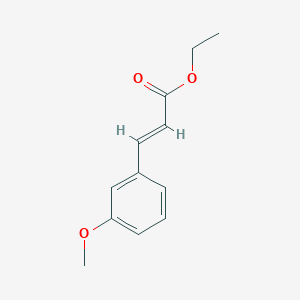
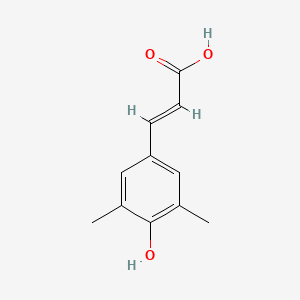

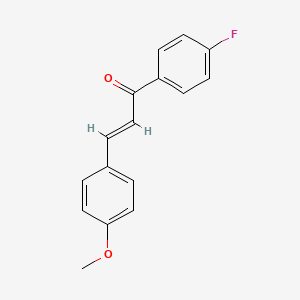
![N-[4-[(E)-2-nitroethenyl]phenyl]acetamide](/img/structure/B1336864.png)

![[(2E)-3,7-dimethylocta-2,6-dienyl] N-phenylcarbamate](/img/structure/B1336867.png)

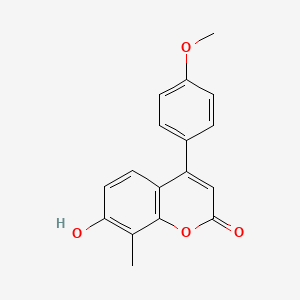
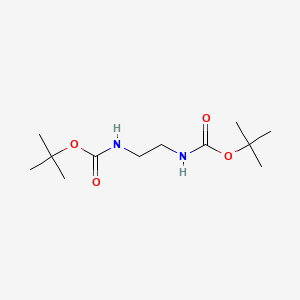
![4-[(TERT-BUTYLDIMETHYLSILYL)OXY]BUT-2-YN-1-OL](/img/structure/B1336881.png)
